molecular formula C13H14N2O B2367346 4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde CAS No. 1249939-76-1

4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde

Cat. No.: B2367346
CAS No.: 1249939-76-1
M. Wt: 214.268
InChI Key: KNNGMTYDZDERFE-UHFFFAOYSA-N
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Description

4-[3-(Propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde is a heterocyclic compound that features a pyrazole ring attached to a benzaldehyde moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the pyrazole ring, known for its biological activity, makes this compound a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde typically involves the cyclocondensation of hydrazine with a carbonyl system. One common method is the reaction of 3-(propan-2-yl)-1H-pyrazole with benzaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Electrophilic substitution can be carried out using halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-[3-(Propan-2-yl)-1H-pyrazol-1-yl]benzoic acid.

    Reduction: 4-[3-(Propan-2-yl)-1H-pyrazol-1-yl]benzyl alcohol.

    Substitution: Various substituted pyrazole derivatives, depending on the substituent introduced.

Scientific Research Applications

4-[3-(Propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(Propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde involves its interaction with various molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function .

Comparison with Similar Compounds

Similar Compounds

    4-[3-(Propan-2-yl)-1H-pyrazol-1-yl]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-[3-(Propan-2-yl)-1H-pyrazol-1-yl]benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

    3-(Propan-2-yl)-1H-pyrazole: Lacks the benzaldehyde moiety.

Uniqueness

4-[3-(Propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde is unique due to the presence of both the pyrazole ring and the benzaldehyde moiety. This combination allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-(3-propan-2-ylpyrazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10(2)13-7-8-15(14-13)12-5-3-11(9-16)4-6-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNGMTYDZDERFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249939-76-1
Record name 4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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